2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzothiadiazole moiety, which is known for its strong electron-withdrawing capabilities, making it a valuable component in the synthesis of photoluminescent materials and other advanced applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core is then functionalized with a sulfonyl group and further reacted with a fluorinated tetrahydro-pyridoindole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule .
Scientific Research Applications
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety’s strong electron-withdrawing ability enhances the compound’s reactivity, allowing it to interact with various biological and chemical systems. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features but different functional properties.
(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide: Another compound with a benzothiadiazole core, used in different applications.
Uniqueness
What sets 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is its unique combination of the benzothiadiazole and fluorinated tetrahydro-pyridoindole moieties. This combination imparts distinct electronic and photoluminescent properties, making it highly valuable in advanced material synthesis and scientific research .
Properties
Molecular Formula |
C17H13FN4O2S2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C17H13FN4O2S2/c18-10-4-5-13-11(8-10)12-9-22(7-6-14(12)19-13)26(23,24)16-3-1-2-15-17(16)21-25-20-15/h1-5,8,19H,6-7,9H2 |
InChI Key |
JMBDPQKYNYQQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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